N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using appropriate cyanating agents.
Coupling reactions: The final step involves coupling the furan ring with the cyano and fluorophenyl moieties using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-cyano-N-(2-fluorophenyl)benzamide: Shares structural similarities and is used in similar research applications.
Uniqueness
N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to its combination of a furan ring, cyano group, and fluorophenyl moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C19H12FN3O3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H12FN3O3/c20-16-10-12(11-21)3-8-15(16)18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,(H,22,24)(H,23,25) |
InChI Key |
GIQVLESNQHJXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.